molecular formula C₁₉H₁₇N₅S B1141424 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone CAS No. 294193-86-3

1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Cat. No. B1141424
M. Wt: 374.44
InChI Key:
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Description

1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone, also known as 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone, is a useful research compound. Its molecular formula is C₁₉H₁₇N₅S and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves the formation of the tetrahydrobenzothieno[2,3-d]pyrimidine ring system followed by the addition of the indole-3-carbaldehyde and hydrazine moieties.

Starting Materials
2-Aminobenzothiophene, 2-Chloro-3,4-dihydropyrimidine, Indole-3-carbaldehyde, Hydrazine hydrate, Sodium hydroxide, Acetic acid, Ethanol, Diethyl ethe

Reaction
Step 1: Condensation of 2-aminobenzothiophene with 2-chloro-3,4-dihydropyrimidine in the presence of sodium hydroxide in ethanol to form 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine., Step 2: Treatment of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with acetic acid and hydrazine hydrate to form 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazine., Step 3: Reaction of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazine with indole-3-carbaldehyde in ethanol to form 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone., Step 4: Purification of the final product by recrystallization from diethyl ether.

properties

CAS RN

294193-86-3

Product Name

1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

Molecular Formula

C₁₉H₁₇N₅S

Molecular Weight

374.44

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10-

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54

synonyms

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone-1H-Indole-3-carboxaldehyde; 

Origin of Product

United States

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